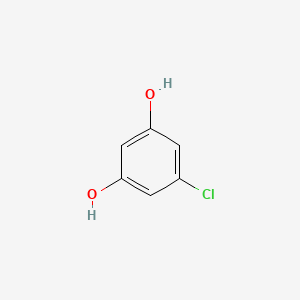5-Chlorobenzene-1,3-diol
CAS No.: 52780-23-1
Cat. No.: VC3879667
Molecular Formula: C6H5ClO2
Molecular Weight: 144.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52780-23-1 |
|---|---|
| Molecular Formula | C6H5ClO2 |
| Molecular Weight | 144.55 g/mol |
| IUPAC Name | 5-chlorobenzene-1,3-diol |
| Standard InChI | InChI=1S/C6H5ClO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H |
| Standard InChI Key | FQVLOBQILLZLJA-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1O)Cl)O |
| Canonical SMILES | C1=C(C=C(C=C1O)Cl)O |
| Melting Point | 118.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
5-Chlorobenzene-1,3-diol has the molecular formula C₆H₅ClO₂ and a molecular weight of 144.56 g/mol . The compound’s IUPAC name, 5-chloro-1,3-benzenediol, reflects its substitution pattern: hydroxyl groups at positions 1 and 3 and a chlorine atom at position 5 on the aromatic ring . Key structural identifiers include:
The planar aromatic structure facilitates hydrogen bonding via its hydroxyl groups, while the electron-withdrawing chlorine atom influences electronic distribution and reactivity .
Physicochemical Properties
The compound exists as a white to brown crystalline solid with the following characteristics :
| Property | Value |
|---|---|
| Melting Point | 113–114°C |
| Boiling Point | 274.6°C (at 760 mmHg) |
| Density | 1.471 g/cm³ |
| LogP (Partition Coefficient) | 1.75 |
Its solubility profile is polar solvent-friendly, though exact aqueous solubility data remain underexplored. The hydroxyl groups contribute to moderate acidity, with predicted pKa values aligning with phenolic compounds (~9–10) .
Synthesis and Manufacturing
Chlorination of Resorcinol
The most direct synthesis involves electrophilic chlorination of resorcinol (1,3-benzenediol). Using chlorine gas or chlorinating agents like sulfuryl chloride (SO₂Cl₂) in acetic acid, chlorine substitutes preferentially at the 5-position due to the directing effects of the hydroxyl groups :
This method yields moderate to high purity (95%) but requires careful control to avoid over-chlorination .
Diazotization and Coupling Reactions
Alternative routes employ diazotization of 5-chloroaniline followed by hydrolysis. This method, though less common, avoids handling chlorine gas :
Yields from this approach are typically lower (~60–70%) due to competing side reactions .
Recent Advances in Total Synthesis
Applications in Pharmaceutical and Material Sciences
Anti-Virulence Agents
5-Chlorobenzene-1,3-diol derivatives inhibit quorum-sensing pathways in Pseudomonas aeruginosa, a multidrug-resistant pathogen. In a 2019 study, compounds incorporating this scaffold reduced biofilm formation and virulence factor production by >50% at 10 µM concentrations . Co-administration with ciprofloxacin enhanced efficacy, suggesting synergistic effects .
Organic Optoelectronics
The compound serves as a precursor in synthesizing charge-transport materials for organic light-emitting diodes (OLEDs). A 2019 patent disclosed its use in a composition with improved electron mobility (≥0.1 cm²/V·s), enabling high-efficiency blue-emitting devices .
Chiral Synthesis
Asymmetric reduction of keto-alcohols derived from 5-chlorobenzene-1,3-diol produces enantiomerically pure 1,3-diols (>99% ee), valuable as chiral ligands or pharmaceutical intermediates . For example, the R-CBS-oxazaborolidine system achieves >98% enantioselectivity in such transformations .
Future Research Directions
-
Pharmacological Optimization: Structure-activity relationship (SAR) studies to enhance anti-biofilm potency while minimizing cytotoxicity.
-
Environmental Impact Assessments: Long-term ecotoxicological studies to evaluate effects on aquatic ecosystems.
-
Material Science Innovations: Development of halogen-stabilized polymers for high-temperature optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume